molecular formula C23H21F3N6OS B10902359 5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10902359
M. Wt: 486.5 g/mol
InChI Key: FDCVXXKJGGTUBK-UHFFFAOYSA-N
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Description

5-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple functional groups, including methoxyphenyl, trifluoromethyl, tetrahydropyrazolopyrimidine, methylphenyl, and triazolylhydrosulfide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, starting with the preparation of the core pyrazolopyrimidine structure. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the methoxyphenyl, trifluoromethyl, and methylphenyl groups through various substitution reactions. The final step involves the formation of the triazolylhydrosulfide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the various reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups.

    Reduction: Reduction reactions can occur at the triazolylhydrosulfide moiety, potentially leading to the formation of thiol derivatives.

    Substitution: The compound can participate in various substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential pharmacological activities. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Preliminary studies may focus on its activity against specific diseases or conditions, such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of 5-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions may modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE
  • 4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOLE
  • 5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE

Uniqueness

The uniqueness of 5-[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21F3N6OS

Molecular Weight

486.5 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H21F3N6OS/c1-13-3-7-15(8-4-13)31-21(29-30-22(31)34)17-12-27-32-19(23(24,25)26)11-18(28-20(17)32)14-5-9-16(33-2)10-6-14/h3-10,12,18-19,28H,11H2,1-2H3,(H,30,34)

InChI Key

FDCVXXKJGGTUBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)OC

Origin of Product

United States

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